molecular formula C10H18O2 B14635487 2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol CAS No. 57020-52-7

2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B14635487
CAS No.: 57020-52-7
M. Wt: 170.25 g/mol
InChI Key: QTVSROIQIICSLK-UHFFFAOYSA-N
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Description

2,7,7-Trimethylbicyclo[221]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Another method involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione with specific reagents to yield the desired diol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its unique structure allows it to bind to specific active sites on enzymes, altering their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific substitution pattern and the presence of two hydroxyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

57020-52-7

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-7(9)10(3,12)8(6)11/h6-8,11-12H,4-5H2,1-3H3

InChI Key

QTVSROIQIICSLK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1C(C2O)(C)O)C

Origin of Product

United States

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